

# Methylliberine: A Technical Guide to its Nootropic Properties and Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Methylliberine |           |
| Cat. No.:            | B055574        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Methylliberine** (O(2),1,7,9-tetramethylurate), a purine alkaloid structurally similar to caffeine, has emerged as a potential nootropic agent. Marketed as Dynamine®, it is purported to enhance energy, mood, and focus. This technical guide provides a comprehensive overview of the current scientific understanding of **methylliberine**'s nootropic properties, pharmacokinetics, and mechanism of action. It summarizes key quantitative data from human clinical trials and preclinical safety studies, details experimental methodologies, and presents visual representations of its proposed signaling pathways and experimental workflows. While current evidence suggests **methylliberine** positively influences subjective affective states, its efficacy as a cognitive enhancer remains unsubstantiated. This document aims to serve as a foundational resource for researchers and professionals in the field of drug development and cognitive science.

### Introduction

**Methylliberine** is a naturally occurring purine alkaloid found in coffee beans, tea leaves, and other plants.[1][2] Its structural similarity to caffeine and theacrine has led to investigations into its potential as a central nervous system stimulant and nootropic.[3] Unlike caffeine, **methylliberine** is suggested to have a more favorable side-effect profile, with less impact on cardiovascular parameters such as heart rate and blood pressure.[4][5] This guide critically



evaluates the existing scientific literature on **methylliberine**, focusing on its purported nootropic effects and the methodologies used to assess them.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from pharmacokinetic, toxicological, and human cognitive performance studies on **methylliberine**.

**Table 1: Pharmacokinetic Parameters of Methylliberine** 

in Humans

| Parameter                       | 25 mg Dose         | 100 mg Dose        | Reference |
|---------------------------------|--------------------|--------------------|-----------|
| Tmax (hours)                    | 0.6                | 0.8 - 0.9          | [6][7]    |
| t½ (half-life, hours)           | 1.0 - 1.4          | 1.4 - 1.5          | [6][7]    |
| Cmax (ng/mL)                    | Data not available | Data not available | [6]       |
| AUC (ng·h/mL)                   | Data not available | Data not available | [6]       |
| Oral Clearance (L/hr)           | Data not available | Data not available | [6]       |
| Oral Volume of Distribution (L) | Data not available | Data not available | [6]       |

Note: One study reported that co-administration of **methylliberine** with caffeine resulted in a decreased oral clearance and increased half-life of caffeine, suggesting an interaction likely due to inhibition of the CYP1A2 enzyme.[1][8] **Methylliberine**'s own pharmacokinetics were unaffected by caffeine co-administration.[6]

# Table 2: Toxicological Data for Methylliberine (Dynamine®) in Rats



| Study Type                                   | Species              | Doses<br>Administere<br>d                           | Key<br>Findings                                                                                                                                                                                                                                                          | NOAEL (No-<br>Observed-<br>Adverse-<br>Effect<br>Level)        | Reference |
|----------------------------------------------|----------------------|-----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|-----------|
| 90-day<br>Repeated-<br>Dose Oral<br>Toxicity | Han:WIST<br>rats     | 0, 75, 112,<br>150, 187, and<br>225 mg/kg<br>bw/day | No mortality or morbidity. No toxicologically relevant clinical or clinical pathology effects. Reversible body weight depression in males at 187 mg/kg. Non-reversible effects on body weight and sexual organs in high-dose males. No toxicological effects in females. | Males: 150<br>mg/kg<br>bw/day,<br>Females: 225<br>mg/kg bw/day | [9]       |
| In vivo<br>Mammalian<br>Micronucleus<br>Test | Mammalian<br>species | Up to 700<br>mg/kg bw                               | No<br>genotoxicity<br>observed.                                                                                                                                                                                                                                          | Not<br>Applicable                                              | [9]       |



| Bacterial<br>Reverse<br>Mutation Test           | Bacteria           | Up to OECD recommende d maximum concentration s | No mutagenic<br>activity<br>observed.      | Not<br>Applicable | [9] |
|-------------------------------------------------|--------------------|-------------------------------------------------|--------------------------------------------|-------------------|-----|
| In vitro Mammalian Chromosoma I Aberration Test | Mammalian<br>cells | Up to OECD recommende d maximum concentration s | No<br>clastogenic<br>activity<br>observed. | Not<br>Applicable | [9] |

Table 3: Effects of Methylliberine on Cognitive Function

and Subjective Mood in Healthy Adults

| Study                      | Dosage                   | Cognitive<br>Tests                                 | Key<br>Cognitive<br>Findings                                                   | Key<br>Subjective<br>Findings                                                                                                                                                   | Reference |
|----------------------------|--------------------------|----------------------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Y-H. Wang et<br>al. (2023) | 100 mg/day<br>for 4 days | Stroop Test,<br>Trail Making<br>Test-B (TMT-<br>B) | No significant improvement in Stroop or TMT-B performance compared to placebo. | Significantly improved subjective feelings of energy, concentration, motivation, and mood. Improved well-being and ability to tolerate stress to a greater degree than placebo. | [9]       |

### **Experimental Protocols**



This section details the methodologies of key experiments cited in this guide.

## Human Cognitive Function and Mood Assessment (Y-H. Wang et al., 2023)

- Study Design: A double-blind, randomized, within-subject crossover trial.
- Participants: 25 healthy men and women (mean age 33.5 ± 10.7 years).
- Intervention: Participants ingested either 100 mg of methylliberine (Dynamine™) or a
  placebo (PLA) daily for three days. On the fourth day, they consumed their fourth dose in the
  laboratory.
- Protocol:
  - Baseline Testing (Day 0): Pre-testing of cognitive function and subjective well-being before the first dose.
  - Supplementation Period (Days 1-3): Participants consumed the assigned supplement at home.
  - Testing Day (Day 4):
    - Pre-dose testing (baseline for the day).
    - Ingestion of the fourth dose.
    - Post-ingestion testing at 1, 2, and 3 hours.
  - Washout Period: A one-week washout period between the two conditions (methylliberine and placebo).
- Outcome Measures:
  - Cognitive Function:
    - Stroop Test: Assesses cognitive interference, attention, processing speed, and cognitive flexibility.[6][10] Participants are required to name the ink color of a printed word, where



the word itself may be a conflicting color name.

- Trail Making Test-B (TMT-B): Measures cognitive flexibility, processing speed, and executive function.[10][11] Participants must connect a series of numbers and letters in an alternating sequence (e.g., 1-A-2-B-3-C).
- Subjective Well-being: Assessed using visual analog scales (VAS) for various indices including energy, concentration, motivation, and mood.[9][12]
- Vital Signs: Heart rate and blood pressure were monitored.[10]

### Pharmacokinetic Interaction Study (Mondal et al., 2022)

- Study Design: A randomized, double-blind, crossover study.
- Participants: Healthy human subjects.
- Intervention: Oral administration of methylliberine (25 mg or 100 mg), caffeine (150 mg), methylliberine (100 mg) plus caffeine (150 mg), or methylliberine (100 mg) plus theacrine (50 mg).
- Protocol:
  - Participants received one of the treatment conditions.
  - Blood samples were collected at various time points post-administration.
  - Plasma concentrations of methylliberine, caffeine, and theacrine were analyzed using UPLC-MS/MS.
- Outcome Measures: Standard pharmacokinetic parameters including Tmax, t½, Cmax, AUC, oral clearance, and oral volume of distribution.[4][6]

# Mandatory Visualizations Proposed Signaling Pathways of Methylliberine





Click to download full resolution via product page

Caption: Proposed mechanism of action for methylliberine.

## Experimental Workflow for Human Cognitive Function Assessment





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Combination of Caffeine, TeaCrine® (Theacrine), and Dynamine® (Methylliberine)
   Increases Cognitive Performance and Reaction Time Without Interfering With Mood in Adult
   Male Egamers PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of Short-Term Supplementation with Methylliberine (Dynamine®) Alone and in Combination with TeaCrine® in Young Adults PMC [pmc.ncbi.nlm.nih.gov]
- 4. memphis.edu [memphis.edu]
- 5. Adenosine receptors and behavioral actions of methylxanthines PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. simplypsychology.org [simplypsychology.org]
- 7. Trail Making Test, Stroop, and Verbal Fluency: Regression-Based Norms for the Icelandic Population PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylliberine Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. examine.com [examine.com]
- 11. psychologicaltesting.net [psychologicaltesting.net]
- 12. Methylliberine Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methylliberine: A Technical Guide to its Nootropic Properties and Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055574#exploring-the-nootropic-properties-and-potential-of-methylliberine]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com